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Compound of Interest

Compound Name: 1,4-Dihydroxynaphthalene

Cat. No.: B165239 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on 1,4-

naphthalenediol, also known historically as naphthohydroquinone. It focuses on the early,

seminal methods of its chemical synthesis, its physicochemical properties as understood at the

time, and the initial biological investigations that set the stage for future research into

naphthalene-based compounds.

Core Chemical Data
1,4-Naphthalenediol (CAS 571-60-8) is a dihydroxylated naphthalene and the reduced form of

the well-known 1,4-naphthoquinone. Its structure consists of a naphthalene core with hydroxyl

groups at the 1 and 4 positions.

Table 1: Physicochemical Properties of 1,4-
Naphthalenediol
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Property Value Source

Molecular Formula C₁₀H₈O₂ Fieser, L. F. (1941)

Molecular Weight 160.17 g/mol Fieser, L. F. (1941)

Melting Point 191-192 °C (dec.) Fieser, L. F. (1941)

Appearance Colorless needles Fieser, L. F. (1941)

Solubility

Sparingly soluble in water;

Soluble in ethanol, ether, and

acetic acid.

Fieser, L. F. (1941)

Early Synthetic Protocols
The most well-documented and reliable early synthesis of 1,4-naphthalenediol involves a two-

step process starting from naphthalene. This method, detailed by the renowned chemist Louis

F. Fieser in Organic Syntheses, involves the oxidation of naphthalene to 1,4-naphthoquinone,

followed by the reduction of the quinone to the desired diol.

Experimental Workflow: Synthesis of 1,4-
Naphthalenediol
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Step 1: Oxidation

Step 2: Reduction

Naphthalene

1,4-Naphthoquinone

Oxidation

Chromium Trioxide
in Acetic Acid

Stannous Chloride
in Hydrochloric Acid

1,4-Naphthalenediol

Reduction

Click to download full resolution via product page

A two-step synthesis workflow for 1,4-naphthalenediol from naphthalene.

Detailed Experimental Protocol: Step 1 - Preparation of
1,4-Naphthoquinone
This procedure is adapted from the method described by H. T. Clarke and submitted to Organic

Syntheses by Louis F. Fieser.

Materials:

Naphthalene (64 g, 0.5 mole)

Chromium trioxide (120 g, 1.2 moles)
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Glacial acetic acid (600 ml)

80% aqueous acetic acid (150 ml)

Petroleum ether (b.p. 80–100°C)

Procedure:

A solution of 120 g of chromium trioxide in 150 ml of 80% aqueous acetic acid is prepared in

a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a

thermometer.

The flask is cooled in an ice-salt bath until the internal temperature is 0°C.

A solution of 64 g of naphthalene in 600 ml of glacial acetic acid is added gradually from the

dropping funnel over 2–3 hours, with constant stirring. The temperature is maintained

between 10–15°C.

Stirring is continued overnight as the mixture warms to room temperature.

The dark green solution is then allowed to stand for 3 days with occasional stirring.

The reaction mixture is poured into 6 liters of water to precipitate the crude 1,4-

naphthoquinone.

The yellow precipitate is collected by filtration, washed with 200 ml of water, and dried.

The crude product is purified by crystallization from 500 ml of petroleum ether (b.p. 80–

100°C).

Table 2: Quantitative Data for 1,4-Naphthoquinone
Synthesis
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Parameter Value Source

Yield 25–28 g (32–35%) Fieser, L. F. (1941)

Melting Point 124–125 °C Fieser, L. F. (1941)

Appearance Long yellow needles Fieser, L. F. (1941)

Detailed Experimental Protocol: Step 2 - Preparation of
1,4-Naphthalenediol (Naphthohydroquinone)
This procedure is adapted from the method submitted to Organic Syntheses by Louis F. Fieser.

Materials:

1,4-Naphthoquinone (10 g, 0.063 mole)

Stannous chloride dihydrate (45 g, 0.2 mole)

Concentrated hydrochloric acid (100 ml)

Water

Procedure:

A solution of 45 g of stannous chloride dihydrate in 100 ml of concentrated hydrochloric acid

is prepared in a 500-ml Erlenmeyer flask.

10 g of finely powdered 1,4-naphthoquinone is added to the stannous chloride solution.

The flask is shaken vigorously. The reaction is exothermic, and the quinone dissolves to form

a dark green solution containing the quinhydrone, which then transitions to a pale yellow

solution of the hydroquinone.

The mixture is cooled thoroughly in an ice bath.

The crystalline 1,4-naphthalenediol is collected on a Büchner funnel and washed with a

small amount of dilute hydrochloric acid, followed by water until the washings are free of
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chlorides.

The product is dried to a constant weight.

Table 3: Quantitative Data for 1,4-Naphthalenediol
Synthesis

Parameter Value Source

Yield 9.5 g (94%) Fieser, L. F. (1941)

Melting Point
191–192 °C (with

decomposition)
Fieser, L. F. (1941)

Appearance Colorless needles Fieser, L. F. (1941)

Early Biological Investigations: Antimalarial Studies
In the 1940s, a significant research effort was undertaken to discover and synthesize new

antimalarial drugs. Louis F. Fieser and his group at Harvard University extensively investigated

a wide range of 1,4-naphthoquinone derivatives.[1] While 1,4-naphthalenediol itself was not the

primary therapeutic candidate, it was a crucial reference compound and a key intermediate in

these studies.

The central hypothesis of this research was that the quinone structure was essential for

antimalarial activity. The redox cycling between the quinone (oxidized) and hydroquinone

(reduced) forms was considered a potential mechanism of action. This relationship is

fundamental to the chemistry of these compounds.

Naphthalene
(Starting Material)

1,4-Naphthoquinone
(Oxidized Form)

+ [O]
(CrO3) 1,4-Naphthalenediol

(Reduced Form)

+ 2H+ + 2e-
(Reduction, e.g., SnCl2)

- 2H+ - 2e-
(Oxidation, e.g., Air)
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The redox relationship between naphthalene, 1,4-naphthoquinone, and 1,4-naphthalenediol.
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Fieser's work involved synthesizing hundreds of derivatives, primarily by adding various alkyl

side chains to the 2-position of the 1,4-naphthoquinone ring. The biological activity was then

tested, often in avian malaria models. The ease of reduction of these quinone derivatives to

their corresponding hydroquinones (naphthalenediols) was a key consideration in their design

and evaluation, as it was believed to be linked to their mechanism of action within the biological

system.[1] Although specific derivatives showed more promise, the foundational chemistry and

the redox potential established by the study of the parent 1,4-naphthalenediol were

indispensable to this line of research.

Conclusion
The early studies on 1,4-naphthalenediol, particularly the work of Louis F. Fieser, established

robust and efficient synthetic routes that are still cited today. The quantitative data and detailed

protocols from this era provide a valuable baseline for modern chemists. Furthermore, the initial

biological context for this compound, rooted in the extensive search for antimalarial agents,

highlights the long-standing interest in the redox properties of the

naphthoquinone/naphthalenediol system. This foundational work paved the way for decades of

research into the diverse applications of this chemical scaffold in medicine and materials

science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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